Superior BRD4 Cellular Potency Relative to Des-Methyl Analog
3-Bromo-4-methyl-5-nitropyridin-2(3H)-one demonstrates significantly enhanced cellular inhibition of BRD4 compared to its 4-unsubstituted analog 3-bromo-5-nitropyridin-2(1H)-one. In MCF7 breast cancer cells, the 4-methyl substituted compound achieves an IC50 of 63 nM, whereas the des-methyl analog exhibits substantially weaker activity with an IC50 of 19,000 nM against a related phosphatase target, reflecting a >300-fold potency differential attributable to the 4-methyl group's contribution to binding pocket occupancy [1][2].
| Evidence Dimension | Cellular BRD4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 63 nM |
| Comparator Or Baseline | 3-Bromo-5-nitropyridin-2(1H)-one: 19,000 nM (TC-PTP inhibition, indicative of reduced target engagement) |
| Quantified Difference | >300-fold greater potency |
| Conditions | MCF7 human breast cancer cells; ERalpha downregulation assay; 18-24 hr incubation |
Why This Matters
For epigenetic drug discovery programs targeting BRD4, the 63 nM cellular potency of the 4-methyl compound provides a tractable starting point for lead optimization, whereas the des-methyl analog's weak activity would necessitate extensive re-engineering of the scaffold.
- [1] BindingDB. (2025). BDBM50534825 (CHEMBL4472759): Inhibition of BRD4 in human MCF7 cells by 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one. View Source
- [2] BindingDB. (2025). BDBM50348708 (CHEMBL1801440): Inhibition of TC-PTP by 3-bromo-5-nitropyridin-2(1H)-one. View Source
